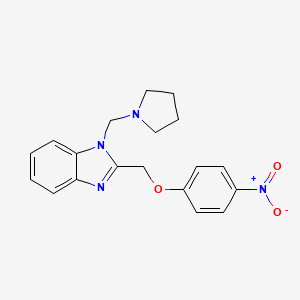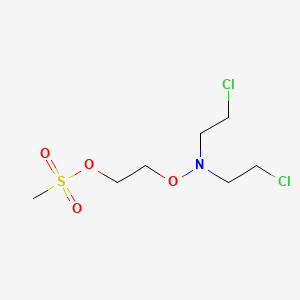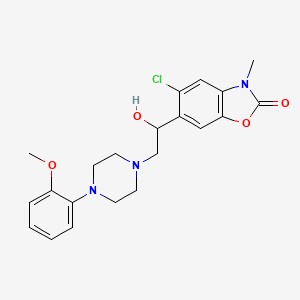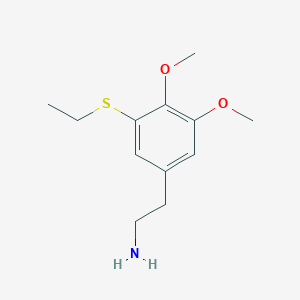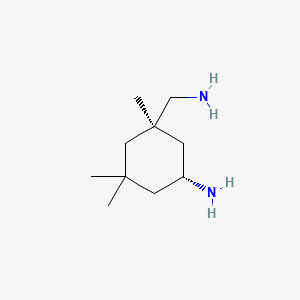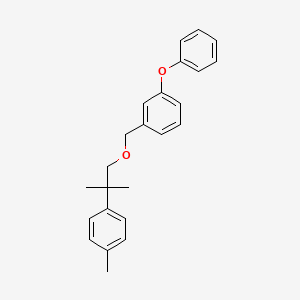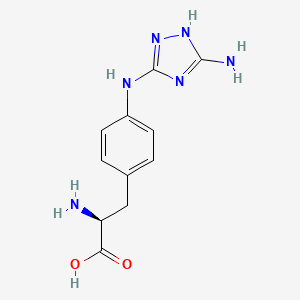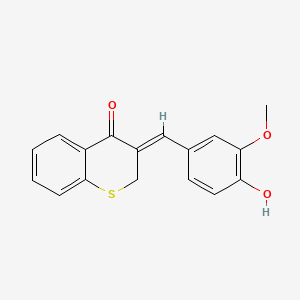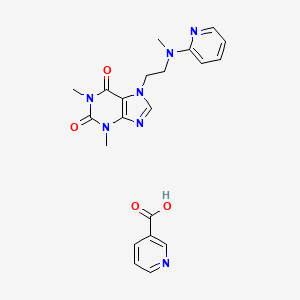
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate is a complex organic compound that combines the structural elements of pyridine, theophylline, and nicotinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridyl-methylamino-ethyl intermediate, which is then reacted with theophylline and nicotinic acid under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate involves its interaction with specific molecular targets and pathways. It may act on nicotinic acetylcholine receptors, leading to changes in neuronal signaling and neurotransmitter release. Additionally, it may influence other cellular pathways, such as those involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid: Known for its role in cellular metabolism and as a vitamin.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Pyridine Derivatives: Widely used in medicinal chemistry for their diverse biological activities
Uniqueness
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate is unique due to its combined structural elements, which may confer distinct pharmacological properties not seen in its individual components. This combination allows for potential synergistic effects, making it a compound of interest for further research and development .
Eigenschaften
CAS-Nummer |
51246-39-0 |
|---|---|
Molekularformel |
C21H23N7O4 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
1,3-dimethyl-7-[2-[methyl(pyridin-2-yl)amino]ethyl]purine-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N6O2.C6H5NO2/c1-18(11-6-4-5-7-16-11)8-9-21-10-17-13-12(21)14(22)20(3)15(23)19(13)2;8-6(9)5-2-1-3-7-4-5/h4-7,10H,8-9H2,1-3H3;1-4H,(H,8,9) |
InChI-Schlüssel |
MVHZUJQKGBEBCO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C3=CC=CC=N3.C1=CC(=CN=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)
